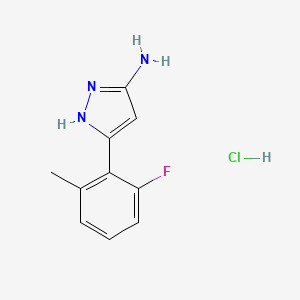
3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of an amino group at the 3-position and a 2-fluoro-6-methylphenyl group at the 5-position, with a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of 2-fluoro-6-methylbenzoyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with ammonia or an amine source can introduce the amino group at the 3-position.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-5-(2-chlorophenyl)pyrazole Hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Amino-5-(2-methylphenyl)pyrazole Hydrochloride: Similar structure but without the fluorine atom.
3-Amino-5-(2-fluorophenyl)pyrazole Hydrochloride: Similar structure but without the methyl group.
Uniqueness
3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C10H11ClFN3 |
|---|---|
分子量 |
227.66 g/mol |
IUPAC名 |
5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |
InChIキー |
GQLWOMHFIZKJDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)C2=CC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


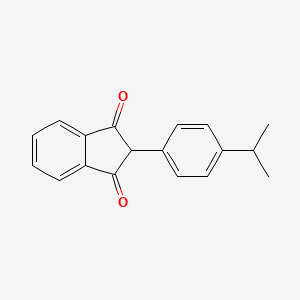
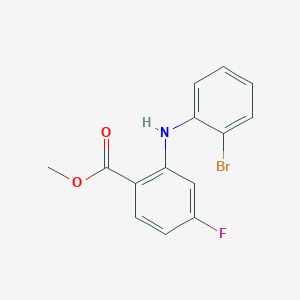
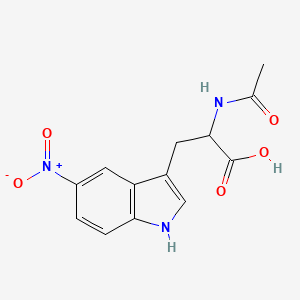
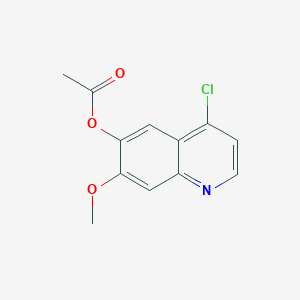
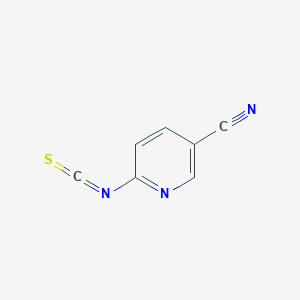
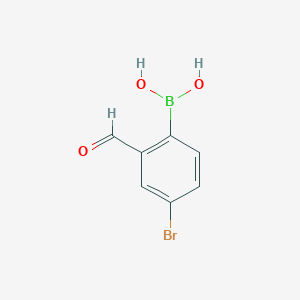
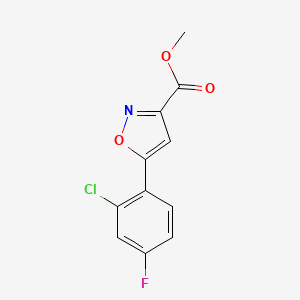
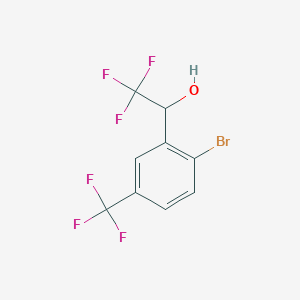
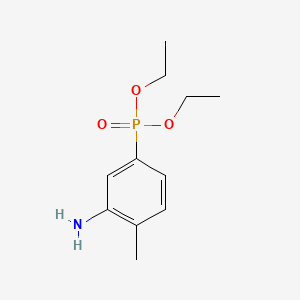
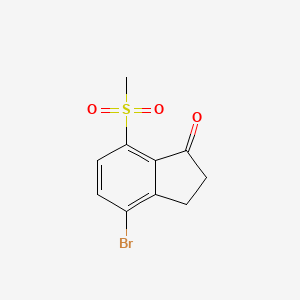
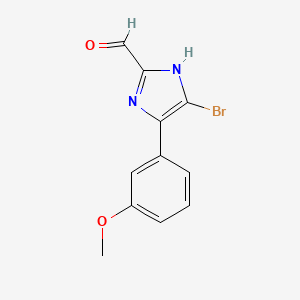

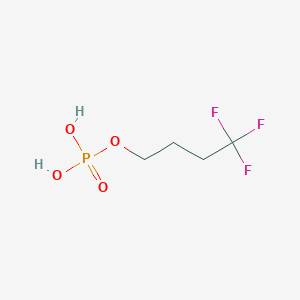
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
